1,2-Dibromocyclohexane

Catalog No.
S578080
CAS No.
5401-62-7
M.F
C6H10Br2
M. Wt
241.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromocyclohexane

CAS Number

5401-62-7

Product Name

1,2-Dibromocyclohexane

IUPAC Name

1,2-dibromocyclohexane

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2

InChI Key

CZNHKZKWKJNOTE-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)Br)Br

Synonyms

1,2-dibromocyclohexane, 1,2-trans-dibromocyclohexane

Canonical SMILES

C1CCC(C(C1)Br)Br

The exact mass of the compound 1,2-Dibromocyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1239. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dibromocyclohexane (CAS 5401-62-7) is a conformationally restricted vicinal dihalide primarily utilized as a high-efficiency precursor in organic synthesis and materials science. Characterized by its stable cyclohexane ring bearing two adjacent, highly labile bromine atoms, this compound is a critical intermediate for double dehydrohalogenation reactions. In industrial and laboratory procurement, it is selected over monohalogenated or acyclic analogs specifically for its ability to predictably generate conjugated dienes (such as 1,3-cyclohexadiene) and highly strained cycloalkyne intermediates under controlled basic conditions[1]. Its well-defined stereochemistry—typically existing as the trans-isomer following cyclohexene bromination—also makes it a reliable building block for complex, stereocontrolled synthetic pathways.

Substituting 1,2-dibromocyclohexane with closely related analogs fundamentally alters downstream reactivity and product distribution. Replacing it with 1,2-dichlorocyclohexane introduces a significantly poorer leaving group, which drastically increases the activation energy required for elimination and often necessitates harsher, less selective reaction conditions [1]. Utilizing monobromocyclohexane restricts the molecule to a single elimination event, completely precluding the formation of valuable conjugated dienes or alkynes. Furthermore, regioisomers like 1,4-dibromocyclohexane cannot undergo vicinal elimination to form 1,3-dienes or cyclohexyne, instead yielding isolated double bonds or divergent ring-contraction products. Consequently, for workflows requiring the generation of adjacent unsaturation within a six-membered ring, 1,2-dibromocyclohexane is structurally irreplaceable.

Precursor Efficiency for 1,3-Cyclohexadiene Synthesis

For the synthesis of conjugated dienes like 1,3-cyclohexadiene, 1,2-dibromocyclohexane serves as a highly efficient precursor via double dehydrohalogenation. When treated with bases such as quinoline or sodium isopropoxide, it yields 50-70% of the diene [1]. In contrast, monobromocyclohexane can only undergo a single elimination to form cyclohexene (0% diene yield), and 1,4-dibromocyclohexane yields non-conjugated 1,4-cyclohexadiene. The vicinal dibromide structure is an absolute requirement for accessing the 1,3-diene system.

Evidence DimensionYield of conjugated 1,3-cyclohexadiene via base-catalyzed elimination
Target Compound Data50–70% yield (via double E2 elimination)
Comparator Or BaselineMonobromocyclohexane (0% yield, forms cyclohexene only)
Quantified DifferenceAbsolute structural requirement for conjugated diene formation
ConditionsBase-catalyzed dehydrohalogenation (e.g., quinoline at 190°C or alkoxides)

Crucial for procurement in polymer chemistry and specialty materials where 1,3-cyclohexadiene is a required monomer.

Thermal Activation Energy in Rearrangement and Elimination

The leaving group ability of bromine versus chlorine significantly impacts the thermal and process conditions required for molecular rearrangements and eliminations. Density functional theory and kinetic studies demonstrate that 1,2-dibromocyclohexane possesses a much lower dyotropic migration and thermal activation barrier (27.3 kcal/mol) compared to its chlorinated analog, 1,2-dichlorocyclohexane (35.0 kcal/mol) [1]. This lower barrier allows for milder reactor conditions during complex synthetic transformations.

Evidence DimensionActivation energy barrier (ΔE‡) for dyotropic rearrangement / elimination
Target Compound Data27.3 kcal/mol
Comparator Or Baseline1,2-Dichlorocyclohexane (35.0 kcal/mol)
Quantified Difference7.7 kcal/mol lower activation barrier
ConditionsThermal/computational modeling of dihalocycloalkane migration

Lower activation energy translates to milder reactor conditions, reducing energy costs and minimizing thermal degradation of sensitive intermediates.

Regiospecificity in Strained Alkyne (Cyclohexyne) Generation

1,2-Dibromocyclohexane is a critical precursor for generating highly reactive, transient cyclohexyne intermediates. Treatment with strong bases forces a double elimination that is structurally impossible for regioisomers like 1,4-dibromocyclohexane [1]. While 1,2-dichlorocyclohexane can theoretically undergo this reaction, the superior leaving group ability of the vicinal bromines ensures a much more rapid and efficient generation of the strained triple bond for subsequent trapping via [4+2] cycloadditions.

Evidence DimensionCapacity to generate transient cyclohexyne via double elimination
Target Compound DataGenerates cyclohexyne (trappable via Diels-Alder)
Comparator Or Baseline1,4-Dibromocyclohexane (0% cyclohexyne, structurally incapable)
Quantified DifferenceComplete regiospecific divergence in elimination products
ConditionsStrong base (NaNH2) in liquid ammonia or ethereal solvents

For discovery chemistry and complex molecule synthesis, the vicinal dibromo substitution is an absolute structural prerequisite for accessing strained cyclic alkynes.

Poly(1,3-cyclohexadiene) Monomer Production

1,2-Dibromocyclohexane is procured as a direct precursor for 1,3-cyclohexadiene via base-catalyzed double dehydrohalogenation. This diene is a critical monomer for synthesizing poly(1,3-cyclohexadiene), a specialty polymer used in advanced plastics and electronic materials [1].

Strained Alkyne Generation for Discovery Chemistry

In pharmaceutical and complex molecule synthesis, the compound is utilized to generate transient cyclohexyne intermediates. Its vicinal dibromo structure allows for efficient double elimination, providing the strained alkyne necessary for subsequent Diels-Alder trapping and the construction of complex bicyclic frameworks [1].

Kinetic Benchmarking in Physical Organic Chemistry

Due to its conformationally restricted cyclohexane ring and the presence of two distinct leaving groups, trans-1,2-dibromocyclohexane is heavily utilized as a model compound for studying diaxial versus diequatorial equilibria and anti-periplanar E2 elimination kinetics[1].

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5401-62-7

General Manufacturing Information

Cyclohexane, 1,2-dibromo-: ACTIVE

Dates

Last modified: 08-15-2023

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